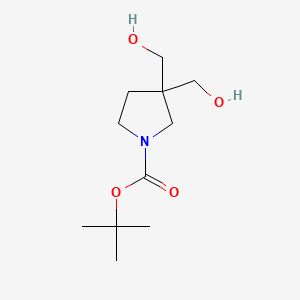

Tert-butyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group and two hydroxymethyl substituents at the 3-position of the pyrrolidine ring. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing chiral centers and functionalized heterocycles . Its free hydroxyl groups enable further derivatization, such as tosylation or cyclization, while the Boc group enhances stability during synthetic steps .

Properties

IUPAC Name |

tert-butyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-5-4-11(6-12,7-13)8-14/h13-14H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNLTZBPYGUCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701166987 | |

| Record name | 1,1-Dimethylethyl 3,3-bis(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194376-30-1 | |

| Record name | 1,1-Dimethylethyl 3,3-bis(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194376-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3,3-bis(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine derivative, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or bromine (Br2) under controlled conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological activity. The tert-butyl group, in particular, plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

- Structure : Hydroxymethyl groups at positions 3 and 4 (vs. 3,3 in the target compound).

- Synthesis : Used in ATX-inhibitor synthesis via stereoselective routes involving dihydroxylation or Grignard additions .

- Reactivity : The adjacent 3,4-substituents may facilitate intramolecular hydrogen bonding, altering solubility and reaction kinetics compared to the 3,3-isomer.

Tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

- Structure : Hydroxymethyl groups at positions 2 and 4.

- Applications: Demonstrated utility in cyclization reactions to form macrocycles or azasugars. Sodium borohydride reduction of esters is a key synthetic step, offering higher safety and atom economy compared to traditional LiAlH4 methods .

Stereoisomers

Tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Derivatives with Additional Substituents

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate

- Structure : Contains difluoro and methyl groups at position 4, alongside a hydroxymethyl group.

- Properties: Fluorination enhances metabolic stability and electronegativity, making it valuable in drug design.

Tert-butyl (2R,3R,4R,5R)-3,4-bis(benzyloxy)-5-(hydroxymethyl)pyrrolidine-1-carboxylate

- Structure : Benzyl-protected hydroxyl groups and an additional hydroxymethyl group at position 5.

- Applications: Intermediate in azasugar synthesis. Benzyl groups improve solubility in nonpolar solvents but require deprotection steps, adding complexity to synthetic workflows .

Analogous Azetidine Derivatives

Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Mono-Substituted Derivatives

(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Comparative Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Reactivity : The 3,3-substitution pattern in the target compound allows simultaneous functionalization of both hydroxyl groups, enabling efficient tosylation (80% yield) for further nucleophilic substitutions .

- Stereochemical Impact : Cis-3,4-isomers exhibit distinct crystallinity and solubility profiles, critical for crystallization-driven purification .

- Ring Size Effects : Azetidine analogs, while synthetically challenging, offer unique reactivity in strained systems, though pyrrolidine derivatives remain more prevalent in drug discovery .

Biological Activity

Tert-butyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 1194376-30-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. Its unique structural features, including a pyrrolidine ring and dual hydroxymethyl substituents, contribute to its biological activity. This article provides a detailed examination of its biological properties, including enzyme interactions, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molar mass of approximately 201.26 g/mol. The presence of hydroxymethyl groups enhances its ability to form hydrogen bonds, which is crucial for its interactions with biological molecules.

Structural Comparison

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | 199174-24-8 | 1.00 | Stereochemistry influences biological activity |

| Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 116574-71-1 | 0.94 | Piperidine ring instead of pyrrolidine |

| N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptane | 663172-78-9 | 0.94 | Different bicyclic structure |

The unique aspect of this compound lies in its dual hydroxymethyl substituents on the pyrrolidine ring, significantly enhancing its reactivity compared to similar compounds.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes and proteins, potentially acting as an inhibitor or modulator. The hydroxymethyl groups facilitate binding to active sites on enzymes, influencing their kinetics and stability.

Key Findings:

- Inhibition Studies : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.

- Protein Binding : Its structural features allow for effective binding to protein active sites, which may lead to altered protein function.

Therapeutic Applications

The compound's versatility suggests several potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting tumor cell proliferation.

- Antimicrobial Properties : There is evidence suggesting that it may possess antimicrobial activities against various pathogens.

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound significantly inhibited the activity of specific enzymes at low micromolar concentrations.

- Antitumor Activity : In vitro studies showed that the compound reduced the viability of cancer cell lines by inducing apoptosis through modulation of signaling pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodology : Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. For example:

- Step 1 : Introduction of the tert-butyl carbamate group via reaction with tert-butyl chloroformate in the presence of a base like triethylamine (to neutralize HCl byproducts) .

- Step 2 : Bis-hydroxymethylation at the 3-position using formaldehyde or paraformaldehyde under controlled pH and temperature to avoid over-substitution .

- Critical Conditions : Maintain anhydrous conditions, use slow addition of reagents to prevent exothermic side reactions, and monitor reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Analytical Workflow :

- NMR : H and C NMR to confirm the presence of tert-butyl (δ ~1.4 ppm), pyrrolidine ring protons, and hydroxymethyl groups (δ ~3.5-4.0 ppm) .

- IR Spectroscopy : Detect O-H stretching (~3200-3500 cm) and carbonyl (C=O) of the carbamate (~1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Guidelines : Store under inert atmosphere (argon or nitrogen) at -20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the carbamate group .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing efficient synthesis pathways?

- Approach :

- Use density functional theory (DFT) to model reaction intermediates and transition states, predicting regioselectivity in bis-hydroxymethylation .

- Machine learning algorithms (e.g., ICReDD’s platforms) can analyze historical reaction data to optimize solvent systems, catalyst loading, and temperature profiles .

- Example : Computational screening identified dichloromethane as optimal for tert-butyl carbamate formation, minimizing side reactions compared to THF .

Q. In studies where biological activity shows variability, what experimental factors should be considered to resolve data contradictions?

- Key Factors :

- Purity : Ensure >95% purity via column chromatography or recrystallization; trace impurities (e.g., unreacted aldehydes) may interfere with assays .

- Stereochemistry : Use chiral HPLC or enzymatic resolution to isolate enantiomers, as (R,R) vs. (S,S) configurations may exhibit differing enzyme inhibition .

- Assay Conditions : Control pH, temperature, and co-solvents (e.g., DMSO concentration) to replicate physiological environments .

Q. How do stereochemical configurations at the 3-position influence enzymatic target interactions?

- Mechanistic Insights :

- Molecular docking studies show that the (3R,4R) enantiomer binds more tightly to nucleotide biosynthesis enzymes (e.g., thymidylate synthase) due to optimal hydrogen bonding with hydroxymethyl groups .

- Enantiomers may exhibit divergent pharmacokinetics; for example, (3S,4S) analogs show faster metabolic clearance in liver microsome assays .

Q. What strategies are effective for modifying the compound to enhance its solubility without compromising bioactivity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.